molecular formula C19H17Cl2NO6S B280989 2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B280989
M. Wt: 458.3 g/mol
InChI Key: SRLQFKUIISMELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as MDB, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential as a therapeutic agent for various diseases, including cancer and inflammation.

Mechanism of Action

2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exerts its anti-cancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate prevents cancer cells from dividing and proliferating. Additionally, 2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate induces apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in programmed cell death.
Biochemical and Physiological Effects
2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate inhibits the activity of topoisomerase II and induces apoptosis in cancer cells. Additionally, 2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has anti-tumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, there are also limitations to using 2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments, including its limited solubility in aqueous solutions and potential toxicity to normal cells.

Future Directions

There are several future directions for research on 2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, including the development of more potent and selective analogs, the evaluation of its efficacy in animal models of cancer and inflammation, and the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of 2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate and its interactions with other molecules in the cell.

Synthesis Methods

The synthesis of 2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps, including the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form 2-methyl-1-benzofuran-3-carbonyl chloride. This intermediate is then reacted with 2-aminoethanol and sodium hydride to form the corresponding ester, which is further reacted with 2,5-dichlorobenzenesulfonyl chloride to produce 2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.

Scientific Research Applications

2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation. In vitro studies have shown that 2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C19H17Cl2NO6S

Molecular Weight

458.3 g/mol

IUPAC Name

2-methoxyethyl 5-[(2,5-dichlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H17Cl2NO6S/c1-11-18(19(23)27-8-7-26-2)14-10-13(4-6-16(14)28-11)22-29(24,25)17-9-12(20)3-5-15(17)21/h3-6,9-10,22H,7-8H2,1-2H3

InChI Key

SRLQFKUIISMELA-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)OCCOC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)OCCOC

Origin of Product

United States

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